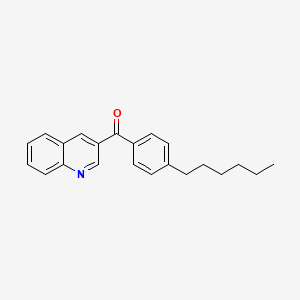

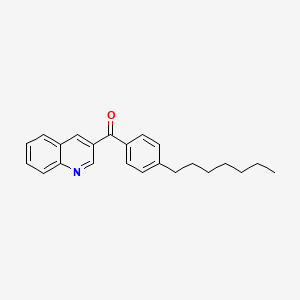

4-(4-Heptylbenzoyl)quinoline; 97%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

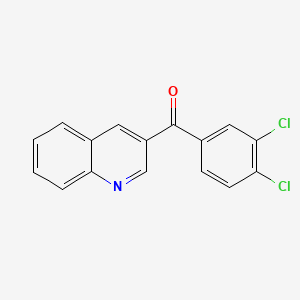

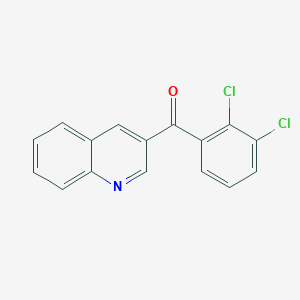

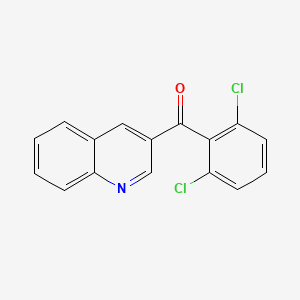

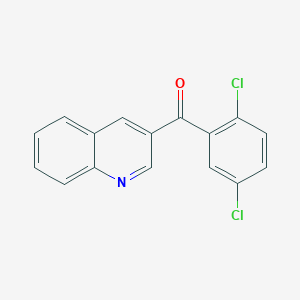

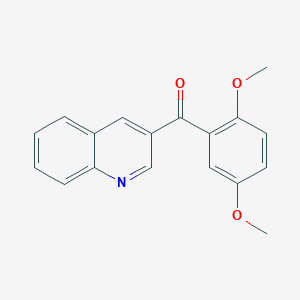

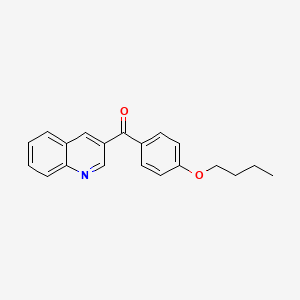

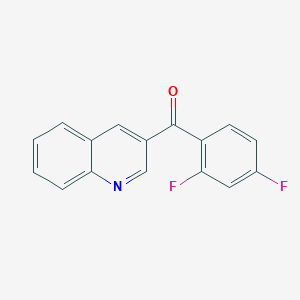

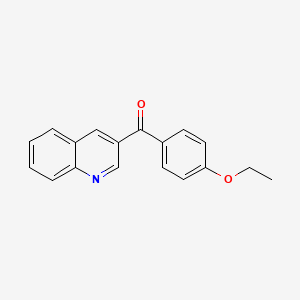

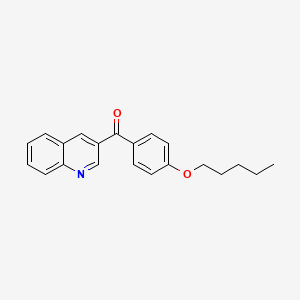

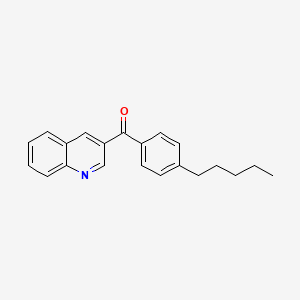

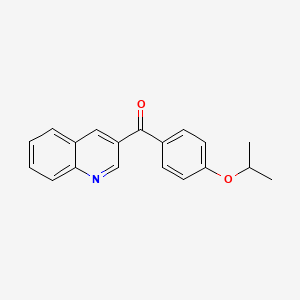

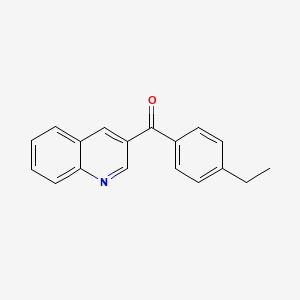

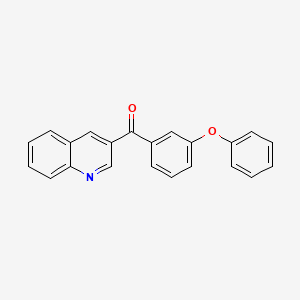

Molecular Structure Analysis

The molecular structure of 4-(4-Heptylbenzoyl)quinoline consists of a quinoline core with a heptylbenzoyl group attached at the 4-position . The InChI code for this compound is 1S/C23H25NO/c1-2-3-4-5-6-9-18-12-14-19 (15-13-18)23 (25)22-17-24-16-20-10-7-8-11-21 (20)22/h7-8,10-17H,2-6,9H2,1H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(4-Heptylbenzoyl)quinoline, such as its melting point, boiling point, and density, were not found in the search results . For more detailed information, it would be necessary to refer to specific product documentation or conduct experimental measurements.Aplicaciones Científicas De Investigación

Anticancer Properties

Quinoline derivatives, including 3-(4-Heptylbenzoyl)quinoline, exhibit promising anticancer activity. Researchers have investigated their effects on various cancer cell lines, highlighting their potential as chemotherapeutic agents. These compounds interfere with cancer cell growth, induce apoptosis, and inhibit tumor progression .

Antioxidant Activity

The quinoline scaffold possesses inherent antioxidant properties. It scavenges free radicals, reducing oxidative stress and protecting cells from damage. 3-(4-Heptylbenzoyl)quinoline may contribute to antioxidant defense mechanisms, making it relevant for health and disease prevention .

Anti-Inflammatory Effects

Inflammation underlies many diseases, and quinoline derivatives have demonstrated anti-inflammatory effects. By modulating inflammatory pathways, these compounds could potentially alleviate conditions such as arthritis, inflammatory bowel disease, and neuroinflammation .

Antimalarial Potential

Quinolines have a rich history in antimalarial drug development. Compounds like 3-(4-Heptylbenzoyl)quinoline may inhibit the growth of Plasmodium parasites responsible for malaria. Researchers continue to explore their efficacy and safety .

Anti-SARS-CoV-2 Activity

Given the global impact of COVID-19, investigating antiviral agents is crucial. Some quinoline derivatives, including 3-(4-Heptylbenzoyl)quinoline, have shown potential as inhibitors of SARS-CoV-2, the virus responsible for COVID-19 .

Antituberculosis Properties

Tuberculosis remains a major health concern. Quinoline-based compounds exhibit antitubercular activity, and 3-(4-Heptylbenzoyl)quinoline could contribute to novel drug development against Mycobacterium tuberculosis .

These diverse applications highlight the versatility of quinoline derivatives, positioning them as valuable scaffolds for drug discovery and therapeutic interventions. Researchers continue to explore their potential in various fields, emphasizing the importance of understanding their mechanisms and optimizing their properties . If you’d like further details or additional applications, feel free to ask!

Mecanismo De Acción

Target of Action

Quinolines and quinolones, the broader class of compounds to which it belongs, are known to have numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . They have been used as a scaffold for drug development for more than two centuries .

Mode of Action

Quinolines and quinolones generally work by forming a ternary complex with a dna molecule and gyrase and topoisomerase iv enzymes, thus blocking bacterial dna supercoiling . This inhibits bacterial DNA synthesis, leading to the death of the bacteria .

Biochemical Pathways

Quinolines and quinolones are known to affect various biochemical pathways due to their broad spectrum of bioactivities .

Result of Action

The broader class of quinolines and quinolones to which it belongs are known to have antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects .

Propiedades

IUPAC Name |

(4-heptylphenyl)-quinolin-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO/c1-2-3-4-5-6-9-18-12-14-19(15-13-18)23(25)21-16-20-10-7-8-11-22(20)24-17-21/h7-8,10-17H,2-6,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSRUPHHGPYDOED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Heptylbenzoyl)quinoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.